3,5-bis(2-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-bis(2-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of two methoxyphenyl groups and one methylphenyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(2-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazole typically involves the condensation of appropriate hydrazines with 1,3-diketones or β-ketoesters. One common method involves the reaction of 2-methoxyphenylhydrazine with 1-(4-methylphenyl)-3-(2-methoxyphenyl)propane-1,3-dione under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(2-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic compounds.
Reduction: The nitrogens in the pyrazole ring can be reduced under specific conditions.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
3,5-bis(2-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory or antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3,5-bis(2-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and methylphenyl groups can influence the compound’s binding affinity and specificity towards these targets. The exact pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 3,5-diphenyl-1H-pyrazole
- 3,5-bis(4-methoxyphenyl)-1H-pyrazole
- 3,5-bis(2-chlorophenyl)-1H-pyrazole
Uniqueness
3,5-bis(2-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazole is unique due to the presence of both methoxy and methylphenyl groups, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties and applications, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C24H22N2O2 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
3,5-bis(2-methoxyphenyl)-1-(4-methylphenyl)pyrazole |
InChI |
InChI=1S/C24H22N2O2/c1-17-12-14-18(15-13-17)26-22(20-9-5-7-11-24(20)28-3)16-21(25-26)19-8-4-6-10-23(19)27-2/h4-16H,1-3H3 |
InChI Key |
SYTJHGWSBFHMJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=CC=C3OC)C4=CC=CC=C4OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.